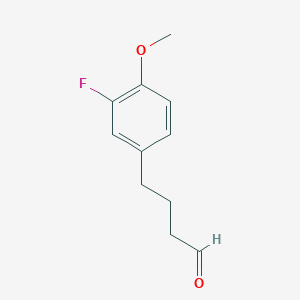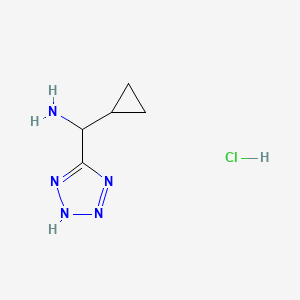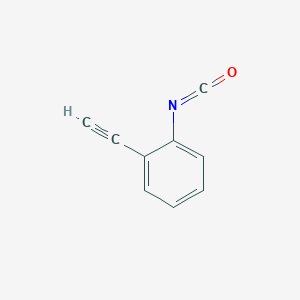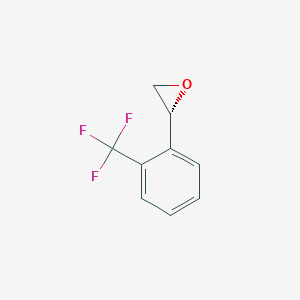![molecular formula C12H13Cl2FN2O B13595335 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a fluorophenoxy group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the 3-fluorophenoxy group, which is then reacted with a pyridine derivative. The resulting intermediate is further reacted with methanamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate: A compound with a similar fluorophenyl group but different overall structure and applications.
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1H-Pyrrolo[3,2-B]: Another compound with a fluorophenyl group, used in different research contexts.
Uniqueness
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H13Cl2FN2O |
|---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
[4-(3-fluorophenoxy)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14;;/h1-7H,8,14H2;2*1H |
InChI Key |
DQYWQQJSVVBQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


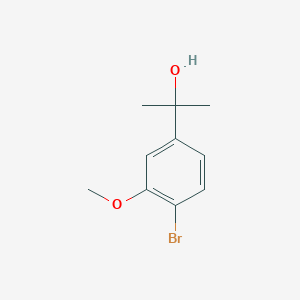
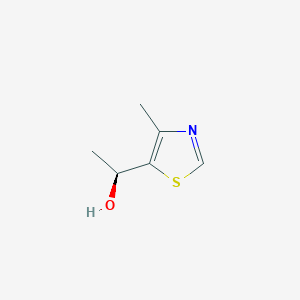
![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
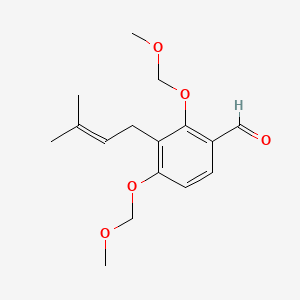
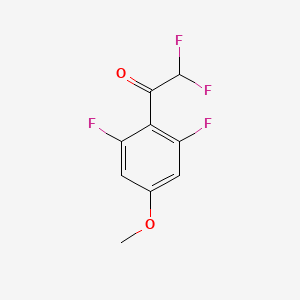
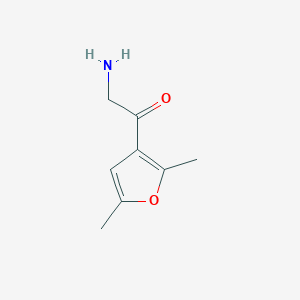
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)
